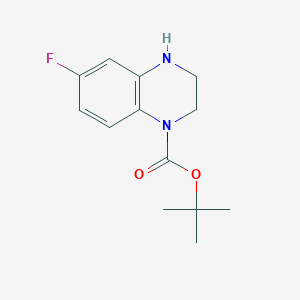![molecular formula C46H29N3O B13673412 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine is a complex organic compound that has garnered significant interest in the field of material science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine typically involves multiple steps, including the formation of the spiro[fluorene-9,9’-xanthene] core and subsequent functionalization. One common method involves the Suzuki cross-coupling reaction, which is used to introduce various functional groups onto the spiro core . This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
化学反应分析
Types of Reactions
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced spiro compounds.
科学研究应用
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the development of OLEDs, organic photovoltaics, and other optoelectronic devices
作用机制
The mechanism by which 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine exerts its effects is primarily related to its electronic properties. The spiro structure provides a rigid and stable framework, which enhances its photophysical properties. The compound can efficiently transport charge carriers, making it an excellent hole-transporting material in optoelectronic devices. Additionally, its ability to undergo various chemical modifications allows for fine-tuning of its electronic and optical properties .
相似化合物的比较
Similar Compounds
Spiro[fluorene-9,9’-xanthene] derivatives: These compounds share the spiro core structure and exhibit similar electronic properties.
Diketopyrrolopyrrole-based compounds: Known for their excellent optoelectronic properties and used in similar applications
Uniqueness
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine stands out due to its unique combination of the spiro[fluorene-9,9’-xanthene] core and the triazine moiety. This combination provides enhanced stability, rigidity, and electronic properties, making it particularly suitable for high-performance optoelectronic applications .
属性
分子式 |
C46H29N3O |
|---|---|
分子量 |
639.7 g/mol |
IUPAC 名称 |
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine |
InChI |
InChI=1S/C46H29N3O/c1-3-13-30(14-4-1)31-23-25-33(26-24-31)44-47-43(32-15-5-2-6-16-32)48-45(49-44)34-27-28-42-40(29-34)46(39-21-11-12-22-41(39)50-42)37-19-9-7-17-35(37)36-18-8-10-20-38(36)46/h1-29H |
InChI 键 |
KBXCPDFDDATYAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC6=C(C=C5)OC7=CC=CC=C7C68C9=CC=CC=C9C1=CC=CC=C81 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


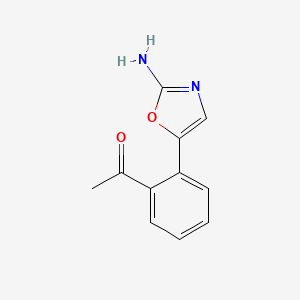
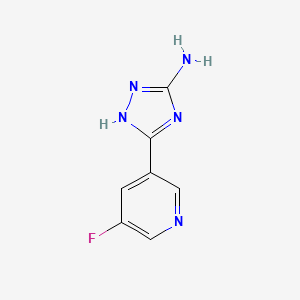
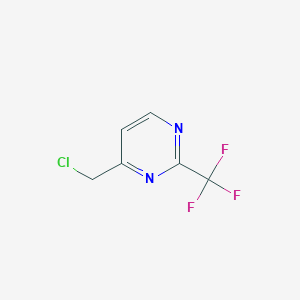
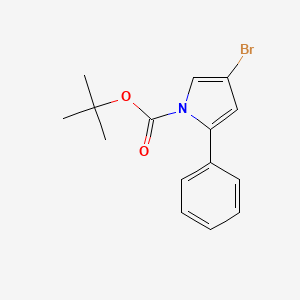
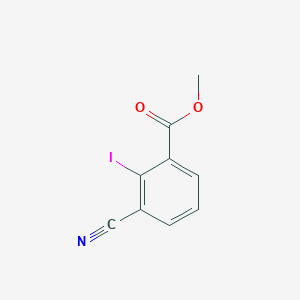
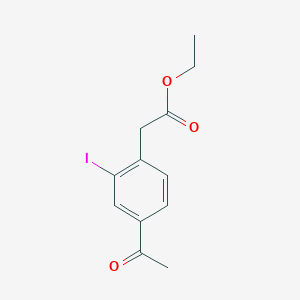
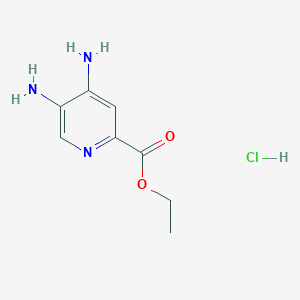
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
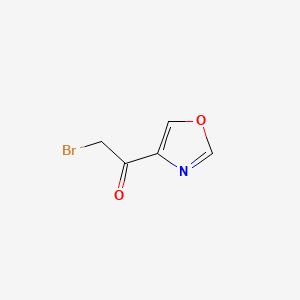
![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
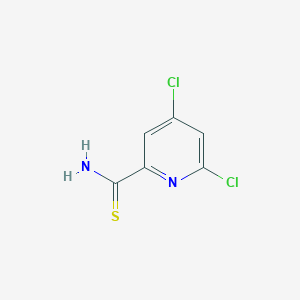
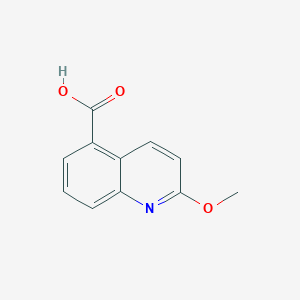
![Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13673416.png)
